molecular formula C25H27N3O6S B296780 N-[4-(acetylamino)phenyl]-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide

N-[4-(acetylamino)phenyl]-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide

Cat. No. B296780
M. Wt: 497.6 g/mol
InChI Key: GMGOQVRXQTZYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide is a chemical compound that is commonly known as "NDMA". It is a synthetic organic compound that has been used in various scientific research applications. NDMA is a potent inhibitor of a class of enzymes called protein kinases, which are involved in many cellular processes.

Mechanism of Action

NDMA inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. NDMA has been shown to be selective for certain kinases, which makes it a useful tool for studying the specific roles of these kinases in cellular processes.
Biochemical and Physiological Effects:
NDMA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. NDMA has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of NDMA is its potency as a kinase inhibitor. This makes it a useful tool for studying the specific roles of kinases in cellular processes. However, one limitation of NDMA is its selectivity for certain kinases. This means that it may not be useful for studying the roles of other kinases in cellular processes.

Future Directions

There are several future directions for research involving NDMA. One direction is to study its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study the specific roles of the kinases that are inhibited by NDMA in various cellular processes. Additionally, there is a need to develop more selective kinase inhibitors that can be used to study the roles of a wider range of kinases in cellular processes.

Synthesis Methods

The synthesis of NDMA involves the reaction of 4-acetylaminoaniline with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-methylsulfonyl-2-nitroaniline. The final product is obtained after reduction of the nitro group with hydrogen gas in the presence of a palladium catalyst.

Scientific Research Applications

NDMA has been extensively used in scientific research as a potent inhibitor of protein kinases. It has been shown to inhibit the activity of several kinases, including Src, Abl, and EGFR. NDMA has been used to study the role of these kinases in various cellular processes, such as cell proliferation, migration, and survival.

properties

Molecular Formula

C25H27N3O6S

Molecular Weight

497.6 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C25H27N3O6S/c1-17-5-12-22(13-6-17)35(31,32)28(21-11-14-23(33-3)24(15-21)34-4)16-25(30)27-20-9-7-19(8-10-20)26-18(2)29/h5-15H,16H2,1-4H3,(H,26,29)(H,27,30)

InChI Key

GMGOQVRXQTZYBK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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